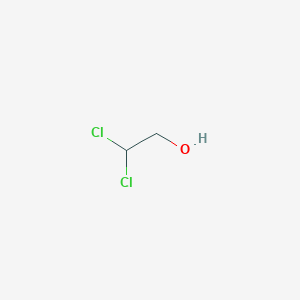
2,2-Dichloroethanol
Vue d'ensemble
Description
2,2-Dichloroethanol is a chlorinated organic chemical compound that is related to ethylene glycol and ethanol. It is a potential reaction product between ethylene oxide and free chloride ions, which can occur in certain plastic devices sterilized with ethylene oxide . It is also a degradation product in the microbial breakdown of 1,2-dichloroethane, which is used in various industrial applications .
Synthesis Analysis
The synthesis of compounds related to 2,2-dichloroethanol, such as 1-aryl-2,2-dichloroethanones, can be achieved through the chlorination of 1-arylethanones using an aqueous HCl-H2O2 system with ethanol as a cosolvent. This reaction is selective and can yield the dichlorinated product in varying percentages based on the substituent in the aryl group .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,2-dichloroethanol, such as 1,1,2,2-tetrafluoro-1,2-dichloroethane, has been investigated using electron diffraction. The study revealed the existence of isomeric forms and provided detailed interatomic distances and equilibrium angles . Similarly, the structure of 2-chloroethanol, a related compound, has been studied, indicating the presence of an intramolecular hydrogen bond and providing molecular coordinates for the atoms involved .
Chemical Reactions Analysis
The degradation pathway of 1,2-dichloroethane, which is structurally similar to 2,2-dichloroethanol, involves several steps leading to glycolate. This process includes the intermediate formation of 2-chloroethanol and involves various enzymes encoded by both plasmid and chromosomal genes . Additionally, the reaction between ethylene glycol and hydrogen chloride to form 2-chloroethanol has been analyzed using FIR spectroscopy and DFT calculations, showing that the reaction proceeds differently in a water-like environment compared to the gas phase .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-dichloroethane, a compound related to 2,2-dichloroethanol, have been documented, including its use as a solvent and in the production of vinyl chloride. Its structure and properties are well-characterized, and it is known to be widely used and exported . The phase transitions and structural behavior of 1,2-dichloroethane under high pressure have also been studied, revealing the role of Cl⋯Cl intermolecular interactions in its phase transition mechanism .
Case Studies and Toxicity
A case study involving 2-chloroethanol, which is structurally similar to 2,2-dichloroethanol, demonstrated its potential toxicity to various tissue types. Pure 2-chloroethanol was found to be destructive to ophthalmic, mucosal, muscular, and subcutaneous tissues. However, its toxicity decreased sharply upon dilution, with 1:100 dilutions being practically innocuous .
Applications De Recherche Scientifique
1. Environmental Pollution and Remediation
2,2-Dichloroethanol is a significant environmental pollutant, mainly as a byproduct in various industrial processes. Research has focused on its biodegradation and removal from contaminated sites. Notably, anodophilic microbial consortia in microbial fuel cells have shown effective degradation of 1,2-dichloroethane, a related compound, suggesting potential applications for 2,2-Dichloroethanol as well (Pham, Boon, Marzorati, & Verstraete, 2009). Additionally, studies have demonstrated the effectiveness of bioelectrochemical systems in treating chloroethanes, offering insights into groundwater remediation techniques (Leitão et al., 2016).
2. Industrial and Chemical Applications
2,2-Dichloroethanol has applications in various industrial processes. For instance, it's used as an intermediate in the production of vinyl chloride and other chlorinated hydrocarbons. It's also utilized as a solvent in various industries, indicating its versatility in different chemical processes (Ware, 1988).
3. Health and Safety Research
Given its widespread industrial use, research into the health and safety aspects of 2,2-Dichloroethanol is crucial. Studies have been conducted to determine safe levels of exposure in workplace environments and to develop methods for its detection and quantification in air (Woźnica, 2018).
4. Advanced Treatment Technologies
Innovations in treatment technologies for 2,2-Dichloroethanol include the use of photocatalysis with nano-photocatalysts. This approach shows promise in degrading chlorinated hydrocarbons like 1,2-dichloroethane, suggesting potential applications for similar compounds (Mohsenzadeh, Mirbagheri, & Sabbaghi, 2019).
Mécanisme D'action
Target of Action
2,2-Dichloroethanol primarily interacts with chlorine atoms (Cl) and hydroxyl radicals (OH) in the environment . These are the primary targets of 2,2-Dichloroethanol and play a crucial role in its mechanism of action.
Mode of Action
The interaction of 2,2-Dichloroethanol with its targets involves oxidation initiated by chlorine atoms and hydroxyl radicals . This oxidation process results in the formation of various compounds such as HCOCl, CHCl2CHO, and COCl2 .
Biochemical Pathways
The biochemical pathway of 2,2-Dichloroethanol involves the oxidation of the compound by chlorine atoms and hydroxyl radicals . This oxidation process leads to the formation of HCOCl, CHCl2CHO, and COCl2 . These compounds are the downstream effects of the affected pathways.
Pharmacokinetics
The reaction rate constants for the interaction of 2,2-dichloroethanol with chlorine atoms and hydroxyl radicals have been measured . These rate constants can provide some insight into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,2-Dichloroethanol.
Result of Action
The result of the action of 2,2-Dichloroethanol is the formation of HCOCl, CHCl2CHO, and COCl2 . These compounds are formed as a result of the oxidation of 2,2-Dichloroethanol by chlorine atoms and hydroxyl radicals .
Action Environment
The action of 2,2-Dichloroethanol is influenced by environmental factors such as the presence of chlorine atoms and hydroxyl radicals . The concentration of these radicals in the environment can affect the rate of oxidation of 2,2-Dichloroethanol and thus its efficacy and stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-dichloroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c3-2(4)1-5/h2,5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJOCJAIQSKSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O | |
| Record name | 2,2-DICHLOROETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20156 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024989 | |
| Record name | 2,2-Dichloroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-dichloroethanol is a clear pale yellow liquid. (NTP, 1992) | |
| Record name | 2,2-DICHLOROETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20156 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
295 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2,2-DICHLOROETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20156 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
173 °F (NTP, 1992) | |
| Record name | 2,2-DICHLOROETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20156 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 2,2-DICHLOROETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20156 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.404 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2,2-DICHLOROETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20156 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2,2-Dichloroethanol | |
CAS RN |
598-38-9 | |
| Record name | 2,2-DICHLOROETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20156 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Dichloroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichloroethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-DICHLOROETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dichloroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DICHLOROETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU6JX11G7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)






![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)


